molecular formula C20H30O4 B12048662 deoxyandrographolide, AldrichCPR

deoxyandrographolide, AldrichCPR

Cat. No.: B12048662
M. Wt: 334.4 g/mol
InChI Key: MTQFHFGPGWKKBO-IQOPACSTSA-N
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Description

Deoxyandrographolide is a diterpenoid lactone compound derived from the plant Andrographis paniculata. It is known for its various biological activities, including anti-inflammatory, antioxidant, and antiviral properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyandrographolide can be synthesized through various chemical reactions involving the precursor andrographolide. One common method involves the reduction of andrographolide using specific reagents and conditions to remove the hydroxyl group, resulting in the formation of deoxyandrographolide .

Industrial Production Methods: Industrial production of deoxyandrographolide typically involves the extraction of andrographolide from Andrographis paniculata, followed by chemical modification to obtain deoxyandrographolide. This process may include steps such as solvent extraction, purification, and chemical reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Deoxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of deoxyandrographolide include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the chemical reactions of deoxyandrographolide depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxy derivatives .

Scientific Research Applications

Deoxyandrographolide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its potential as a precursor for synthesizing other bioactive compounds. In biology, it is investigated for its effects on cellular processes and signaling pathways. In medicine, deoxyandrographolide is explored for its therapeutic potential in treating various diseases, such as inflammation, cancer, and viral infections . In industry, it is used in the development of pharmaceuticals and nutraceuticals .

Comparison with Similar Compounds

Deoxyandrographolide is structurally similar to other diterpenoid lactones, such as andrographolide and dehydroandrographolide. it exhibits unique biological activities and mechanisms of action that distinguish it from these compounds . For example, while andrographolide is known for its broad-spectrum antiviral properties, deoxyandrographolide specifically targets HDAC1 and modulates gene expression .

List of Similar Compounds:

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(3E,4S)-3-[2-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O4/c1-12-5-8-16-19(2,3)17(22)9-10-20(16,4)14(12)7-6-13-15(21)11-24-18(13)23/h6,14-17,21-22H,1,5,7-11H2,2-4H3/b13-6+/t14-,15-,16-,17-,20+/m1/s1

InChI Key

MTQFHFGPGWKKBO-IQOPACSTSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)C)O

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)O)C

Origin of Product

United States

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